(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-carboxamide derivative characterized by a 2H-chromene backbone fused with an imino group and a trifluoromethoxy-substituted phenyl ring. The 2,4-dimethylphenyl group at the carboxamide position enhances lipophilicity, while the trifluoromethoxy substituent introduces strong electron-withdrawing effects. Chromene derivatives are widely studied for their biological activities, including antifungal, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3/c1-15-10-11-21(16(2)12-15)30-23(31)20-13-17-6-3-4-9-22(17)32-24(20)29-18-7-5-8-19(14-18)33-25(26,27)28/h3-14H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHUGDHUXWEOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 367.35 g/mol
This compound features a chromene core with various substituents that contribute to its biological activity.
Recent studies have indicated that compounds similar to (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have shown to inhibit enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is crucial in glucose metabolism. For instance, a related compound demonstrated an IC50 value of approximately 2.0 nM, indicating strong inhibition potential .
- Anticancer Properties : The compound's structural analogs have been studied for their ability to induce apoptosis in cancer cells. For example, a study highlighted that specific chromene derivatives could activate p53 pathways, leading to increased cancer cell death .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases.
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | DPP-4 Inhibition | |
| Anticancer Activity | Induction of Apoptosis | |
| Anti-inflammatory | Reduction of Inflammatory Markers |
Case Studies
- DPP-4 Inhibition Study :
- Cancer Cell Line Testing :
- Inflammation Model :
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of chromene compounds exhibit significant anticancer activity. A study demonstrated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer treatment.
Case Study: Anticancer Activity
A specific study evaluated the cytotoxic effects of related chromene derivatives on human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its mechanism may involve inhibition of critical enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial replication.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for derivatives related to this compound:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromene Core : Cyclization of suitable precursors to form the chromene ring.
- Introduction of Substituents : Electrophilic aromatic substitution reactions to introduce the trifluoromethoxy and dimethylphenyl groups.
- Formation of Functional Groups : Condensation reactions to introduce the imino and carboxamide groups.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate how this compound interacts with target proteins involved in cancer progression and microbial resistance. These studies suggest specific interactions at the active sites of enzymes contribute to its biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2Z)-N-Acetyl-2-[(4-Fluorophenyl)imino]-2H-chromene-3-carboxamide
- Substituents :
- R1 : Acetyl group (-COCH₃)
- R2 : 4-Fluorophenyl
- Key Differences: The acetyl group at the carboxamide position reduces steric bulk compared to the 2,4-dimethylphenyl group.
- Synthetic Utility : Serves as a precursor for further functionalization due to its reactive acetyl group .
(2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Substituents :
- R1 : 2-Methoxyphenyl
- R2 : 3-Methoxyphenyl
- Key Differences :
2-Imino-N-phenyl-2H-chromene-3-carboxamide (Base Structure)
- Substituents: R1: Phenyl R2: None (simple imino group)
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Substituent Effects
- Electron-Withdrawing Groups (e.g., CF₃O) :
- Bioactivity :
- Chromene derivatives with electron-withdrawing substituents (e.g., trifluoromethoxy) show enhanced antifungal and antitumor activities in preliminary studies .
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors like kinases or GPCRs. Focus on the chromene core and trifluoromethoxy group for hydrophobic interactions .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability under physiological conditions .
How does the compound’s stability vary under experimental storage conditions?
Q. Basic
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typically >150°C for chromenes) .
- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC/MS. Chromenes often degrade in strongly acidic/basic conditions .
What structure-activity relationship (SAR) insights guide modification of the chromene core?
Q. Advanced
- Substituent Effects :
- 2,4-Dimethylphenyl : Enhances lipophilicity and membrane permeability. Replace with polar groups (e.g., -OH) to improve solubility .
- Trifluoromethoxy Group : Introduces electron-withdrawing effects, stabilizing π-π stacking with aromatic residues in targets .
- Scaffold Hybridization : Fuse the chromene core with pyridine or thiophene rings to modulate bioactivity, as seen in related compounds .
What experimental approaches identify its molecular targets in disease models?
Q. Advanced
- Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates. Validate via Western blot .
- CRISPR Screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
- Radioligand Binding : Use ³H or ¹⁴C-labeled analogs to quantify binding to suspected targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
